5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, functional group modifications, and the introduction of the piperidinylmethyl and carboxamide groups. Common reagents and conditions may include:
Formation of Benzofuran Core: Cyclization reactions using phenol derivatives and aldehydes.
Functional Group Modifications: Introduction of hydroxyl and methyl groups through selective reactions.
Piperidinylmethyl Group Introduction: Nucleophilic substitution reactions.
Carboxamide Formation: Amidation reactions using carboxylic acids and amines.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes with high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, modulating signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methylbenzofuran: A simpler analog with similar core structure.
N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide: Lacks the hydroxyl group.
2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide: Lacks the hydroxyl group.
Uniqueness
The presence of the hydroxyl group and the specific substitution pattern make 5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide unique. These structural features may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-8-4-5-9-18(15)24-23(27)21-16(2)28-20-11-10-19(26)17(22(20)21)14-25-12-6-3-7-13-25/h4-5,8-11,26H,3,6-7,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXTXJAHVGHBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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